molecular formula C14H11NO2 B195279 (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile CAS No. 61826-76-4

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Cat. No. B195279
CAS RN: 61826-76-4
M. Wt: 225.24 g/mol
InChI Key: GXUQMKBQDGPMKZ-CQSZACIVSA-N
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Description

“(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” is a chemical compound with the molecular formula C14H11NO2 . It has an average mass of 225.243 Da and a monoisotopic mass of 225.078979 Da . This compound is also known by other names such as “(S)-Hydroxy (3-phenoxyphenyl)acetonitrile” and "(S)-(-)-α-Cyano-3-phenoxybenzyl alcohol" .


Synthesis Analysis

The synthesis of “(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” derivatives, which are components of pyrethroid insecticides, has been investigated . The process involves the asymmetric addition of three different cyanide sources to 3-phenoxybenzaldehyde. Titanium and vanadium (salen) complexes are used as asymmetric catalysts . The processes are analyzed based on both the degree of asymmetric induction and relative cost to determine the commercially most viable synthesis .


Molecular Structure Analysis

The molecular structure of “(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” can be represented by the IUPAC name 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile . The InChI representation of the molecule is “InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H” and the canonical SMILES representation is "C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O" .


Chemical Reactions Analysis

In the biodegradation of λ-cyhalothrin pesticide, new metabolites were formed in the bacterial cultures, such as bis(4-phenoxyphenyl)methanone, 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, 2,4-Bis(1,1-dimethylethyl)-Phenol, 3-phenoxy-benzaldehyde, Isopropyl 4-hydroxybenzoate, 1-Phenoxy-2-propanol, and phenol .


Physical And Chemical Properties Analysis

“(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” has a density of 1.2±0.1 g/cm³, a boiling point of 399.8±32.0 °C at 760 mmHg, and a flash point of 195.6±25.1 °C . It has a molar refractivity of 63.7±0.3 cm³, a polar surface area of 53 Ų, and a molar volume of 184.5±3.0 cm³ . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Resolving Racemic Alcohols

  • A study by Martel et al. (1980) describes a method to prepare pure (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile from its racemic form. This process is significant for producing the alcohol component of certain pyrethroids.

Synthesis Methods

  • Wu et al. (2014) developed a concise synthesis method for 2-(2-Hydroxyphenyl)acetonitriles, which can be transformed into benzofuranones. This method has implications for the synthesis of compounds structurally similar to (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (Wu et al., 2014).

Analytical Chemistry Applications

  • A paper by Ruíz-Gutiérrez et al. (2000) focuses on a reversed-phase HPLC method to measure hydroxytyrosol in plasma, which involves the use of acetonitrile. This method is relevant for pharmacokinetic studies and could potentially be applied to similar compounds like (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (Ruíz-Gutiérrez et al., 2000).

Catalytic Activity

  • Hidenori Danda (1991) explored the catalytic activity of certain compounds in the asymmetric hydrocyanation of 3-phenoxybenzaldehyde to (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, an important moiety in optically active pyrethroid insecticides (Danda, 1991).

Solvent Effects in Biological Studies

  • Tang et al. (2000) examined the effect of acetonitrile on human liver microsomal cytochrome P450 2C9 (CYP2C9) activity. This study highlights the importance of solvent choice in biological assays, which can be crucial for studies involving (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (Tang et al., 2000).

properties

IUPAC Name

(2S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQMKBQDGPMKZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031526
Record name (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

CAS RN

61826-76-4
Record name (αS)-α-Hydroxy-3-phenoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61826-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-, (.alpha.S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-hydroxy-3-phenoxy-benzeneacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
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(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
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(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Reactant of Route 6
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(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Citations

For This Compound
26
Citations
JJ Martel, JP Demoute, AP Tèche… - Pesticide …, 1980 - Wiley Online Library
The preparation is described of pure (S)‐2‐hydroxy‐2‐(3‐phenoxyphenyl)acetonitrile (the alcohol component of some very active pyrethroids) from the racemic form of this 2‐…
Number of citations: 34 onlinelibrary.wiley.com
H Danda, H Nishikawa, K Otaka - The Journal of Organic …, 1991 - ACS Publications
A new example of enantioselective autoinduction, ie, an asymmetric reaction that is promoted by a chiral catalyst into which the chiral product has been incorporated, has been found in …
Number of citations: 171 pubs.acs.org
H Danda - Bulletin of the Chemical Society of Japan, 1991 - journal.csj.jp
The catalytic activity of (5R)-5-(4-imidazolylmethyl)-2,4-imidazolidinedione (3) was examined in the asymmetric hydrocyanation of 3-phenoxybenzaldehyde (1a) to (S)-2-hydroxy-2-(3-…
Number of citations: 18 www.journal.csj.jp
H Danda - Synlett, 1991 - thieme-connect.com
In the asymmetric hydrocyanation of 3-phenoxybenzaldehyde to (S)-2-hydroxy-2-(3-phenoxyphenyl) acetonitrile catalyzed by the cyclic dipeptide cyclo (-(R)-Phe-(R)-His-) 2, it was …
Number of citations: 49 www.thieme-connect.com
P Ackermann, F Bourgeois, J Drabek - Pesticide Science, 1980 - Wiley Online Library
Bromination of the dichlorovinyl group of cypermethrin yielded a new compound which is a highly potent insecticide. This dibromo adduct has four asymmetric centres and therefore can …
Number of citations: 38 onlinelibrary.wiley.com
J Wang - Journal of Theoretical and Computational Chemistry, 2010 - World Scientific
A molecular recognition mechanism based on dimeric model for cyclic dipeptide Cyclo[(S)-His-(S)-Phe] (abridged CHP) catalyzed autoinduction is proposed according to the inference …
Number of citations: 0 www.worldscientific.com
M Schmidt, S Hervé, N Klempier, H Griengl - Tetrahedron, 1996 - Elsevier
Several aliphatic, aromatic and heteroaromatic aldehydes have been converted into the chiral cyanohydrins using the (S)-hydroxynitrile lyase from Hevea brasiliensis. The …
Number of citations: 111 www.sciencedirect.com
N Jangir, SK Padhi - Process Biochemistry, 2020 - Elsevier
HNL catalysis is usually carried out in a biphasic solvent and at low pH to suppress the non-enzymatic synthesis of racemic cyanohydrins. However, enzyme stability under these …
Number of citations: 6 www.sciencedirect.com
T Matsuo, T Nishioka, M Hirano, Y Suzuki… - Pesticide …, 1980 - Wiley Online Library
Four important classes of synthetic pyrethroids containing certain secondary alcohol moieties, namely the α‐cyano‐3‐phenoxybenzyl esters, the analogous α‐ethynyl esters, 1‐(3‐…
Number of citations: 63 onlinelibrary.wiley.com
S Lundgren, E Wingstrand… - Advanced Synthesis & …, 2007 - Wiley Online Library
Additions of structurally diverse α‐ketonitriles to aromatic and aliphatic prochiral aldehydes yielding highly enantioenriched acylated cyanohydrins were achieved using a combination …
Number of citations: 71 onlinelibrary.wiley.com

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